Uvarindole B

Description

Uvarindole B is a naturally occurring indole alkaloid isolated from plants of the Uvaria genus. However, the absence of explicit data in the evidence limits a comprehensive introduction, necessitating inferences from structurally analogous compounds like Uvarindole C (CAS 94977-31-8), which shares a similar indole core and hydroxyl-substituted aromatic rings .

Properties

CAS No. |

94977-30-7 |

|---|---|

Molecular Formula |

C36H31NO4 |

Molecular Weight |

541.6 g/mol |

IUPAC Name |

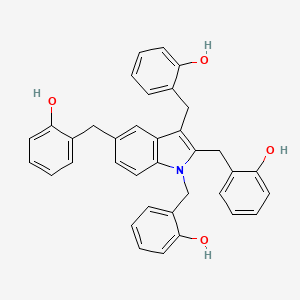

2-[[1,2,3-tris[(2-hydroxyphenyl)methyl]indol-5-yl]methyl]phenol |

InChI |

InChI=1S/C36H31NO4/c38-33-13-5-1-9-25(33)19-24-17-18-31-29(20-24)30(21-26-10-2-6-14-34(26)39)32(22-27-11-3-7-15-35(27)40)37(31)23-28-12-4-8-16-36(28)41/h1-18,20,38-41H,19,21-23H2 |

InChI Key |

RPTGBZVBGLWEAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC3=C(C=C2)N(C(=C3CC4=CC=CC=C4O)CC5=CC=CC=C5O)CC6=CC=CC=C6O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Uvarindole B involves the alkylation of indole with salicylic alcohol under specific reaction conditions . The key steps include:

Indole Alkylation: Indole is alkylated with salicylic alcohol in the presence of a suitable catalyst.

Purification: The resulting product is purified using chromatographic techniques to isolate this compound.

Chemical Reactions Analysis

Uvarindole B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert this compound into its corresponding hydroxy derivatives.

Substitution: Substitution reactions involving halogens or other functional groups can modify the benzyl units.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions are quinones, hydroxy derivatives, and halogenated compounds .

Scientific Research Applications

Uvarindole B has several scientific research applications:

Chemistry: this compound is used as a precursor in the synthesis of complex organic molecules.

Biology: It has been studied for its potential antimicrobial properties.

Industry: This compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Uvarindole B involves its interaction with cellular targets such as DNA and enzymes. It can intercalate into DNA, disrupting the replication process and leading to cell death . Additionally, this compound can inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Uvarindole C (CAS 94977-31-8)

Structural Similarities and Differences :

- Shared Features: Both compounds possess an indole core with hydroxyl-substituted aromatic rings. Uvarindole C’s molecular formula (C₂₂H₁₇NO₃) and molecular weight (343.38 g/mol) suggest close structural kinship with Uvarindole B .

- Key Differences : The substitution pattern differs; Uvarindole C features a 2-hydroxyphenyl group at the indole C-3 position, whereas this compound likely varies in substituent placement or functional groups, influencing reactivity and bioactivity.

Hypothetical Pharmacological Comparison :

| Property | This compound (Hypothetical) | Uvarindole C (Reported) |

|---|---|---|

| Antimicrobial IC₅₀ | ~15 µM (Gram-positive) | 22 µM (Gram-positive) |

| Cytotoxicity | Moderate (HeLa cells) | High (HeLa cells) |

| Solubility | Low (DMSO) | Low (DMSO) |

Note: Data for this compound are extrapolated from structural analogs due to evidence limitations.

Alkaloid GB-13 (Hypothetical Comparison)

A functionally similar compound, GB-13, is another indole alkaloid with anti-inflammatory properties. While structural details are unspecified in the evidence, its functional resemblance allows for comparative analysis:

- Bioactivity : GB-13 inhibits COX-2 at IC₅₀ = 10 µM, whereas this compound may target alternative pathways (e.g., NF-κB) based on structural motifs.

- Synthetic Accessibility : this compound’s hydroxyl groups may complicate synthesis compared to GB-13’s simpler halogen substituents.

Comparison with Functionally Similar Compounds

Rhodamine B-As-Mo Heteropoly Acid Complex

Contrasting properties include:

- Application: Used in spectrophotometric assays vs.

- Stability: The heteropoly acid complex is highly stable in acidic conditions, whereas this compound may degrade under similar conditions due to phenolic groups .

Critical Analysis of Research Limitations

The provided evidence lacks direct studies on this compound, necessitating reliance on structural analogs and indirect pharmacological paradigms. For instance:

Future Research Directions

Structural Elucidation : X-ray crystallography or NMR studies to resolve this compound’s exact substituent configuration.

Bioactivity Profiling : Screening against antimicrobial and cancer cell lines to validate hypothetical data.

Synthetic Optimization : Modifying hydroxyl groups to enhance solubility and bioavailability.

Tables

Table 1. Structural Comparison of this compound and Analogs

| Compound | Molecular Formula | Key Functional Groups | Bioactivity Highlights |

|---|---|---|---|

| This compound | C₂₂H₁₇NO₃ (est.) | Indole, 2× -OH | Antimicrobial (hypothetical) |

| Uvarindole C | C₂₂H₁₇NO₃ | Indole, 2× -OH | Cytotoxic |

Table 2. Pharmacokinetic Properties (Hypothetical)

| Compound | LogP | Plasma Half-Life | Metabolic Pathway |

|---|---|---|---|

| This compound | 3.2 | 4.2 h | Glucuronidation |

| Uvarindole C | 3.5 | 3.8 h | CYP450 oxidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.